molecular formula C9H12ClN3O B7910148 5-chloro-6-methyl-2-pyrrolidin-1-yl-1H-pyrimidin-4-one

5-chloro-6-methyl-2-pyrrolidin-1-yl-1H-pyrimidin-4-one

Cat. No.: B7910148
M. Wt: 213.66 g/mol
InChI Key: QNWRWEJRISHPKU-UHFFFAOYSA-N
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Description

The compound with the identifier “5-chloro-6-methyl-2-pyrrolidin-1-yl-1H-pyrimidin-4-one” is a chemical entity listed in the PubChem database. This compound is known for its unique chemical structure and properties, which make it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-6-methyl-2-pyrrolidin-1-yl-1H-pyrimidin-4-one involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic routes and reaction conditions can vary depending on the desired purity and yield of the final product. Common methods include the use of organic solvents, catalysts, and controlled temperature and pressure conditions.

Industrial Production Methods

In industrial settings, the production of this compound is typically carried out in large-scale reactors. The process involves the use of high-purity starting materials and advanced purification techniques to ensure the quality of the final product. The reaction conditions are carefully monitored and controlled to optimize the yield and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

5-chloro-6-methyl-2-pyrrolidin-1-yl-1H-pyrimidin-4-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions. For example:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

5-chloro-6-methyl-2-pyrrolidin-1-yl-1H-pyrimidin-4-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-chloro-6-methyl-2-pyrrolidin-1-yl-1H-pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

5-chloro-6-methyl-2-pyrrolidin-1-yl-1H-pyrimidin-4-one can be compared with other similar compounds based on its chemical structure and properties. Some of the similar compounds include:

  • CID 2244 (aspirin)
  • CID 5161 (salicylsalicylic acid)
  • CID 3715 (indomethacin)
  • CID 1548887 (sulindac)

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups and chemical properties. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

5-chloro-6-methyl-2-pyrrolidin-1-yl-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3O/c1-6-7(10)8(14)12-9(11-6)13-4-2-3-5-13/h2-5H2,1H3,(H,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNWRWEJRISHPKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N=C(N1)N2CCCC2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)N=C(N1)N2CCCC2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.